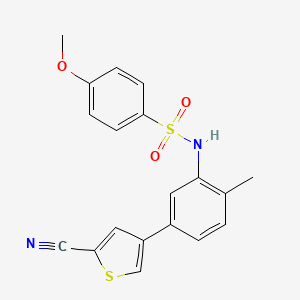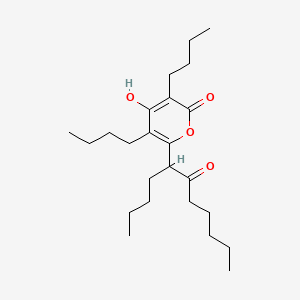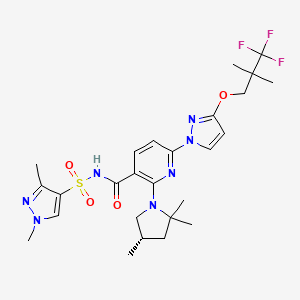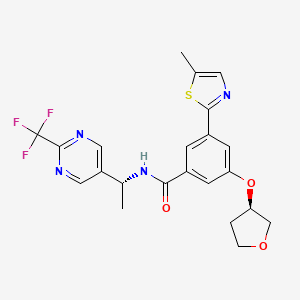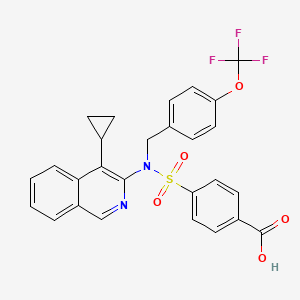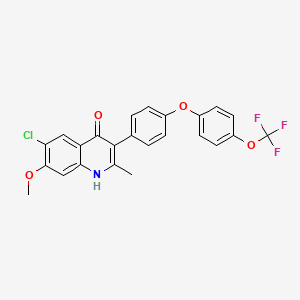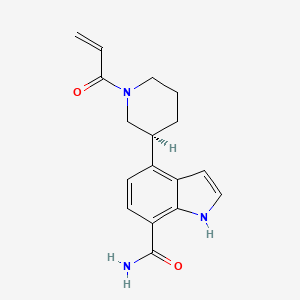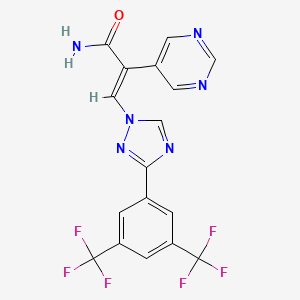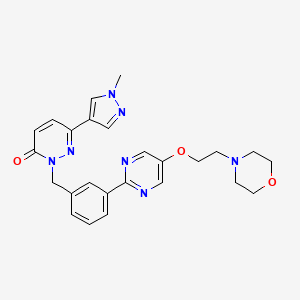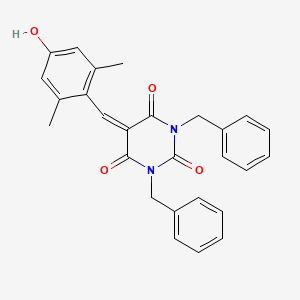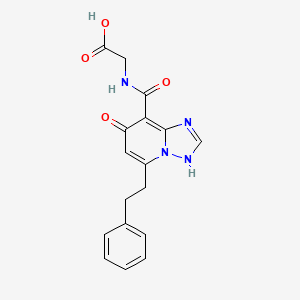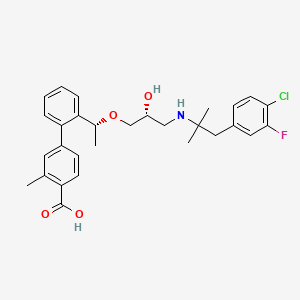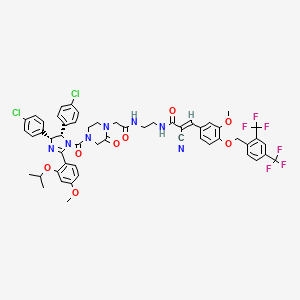
PROTAC ERR|A Degrader-1
Overview
Description
PROTAC ERR|A Degrader-1: is a proteolysis-targeting chimera (PROTAC) designed to degrade the estrogen-related receptor alpha (ERRα). This compound is a heterobifunctional molecule that consists of a ligand for ERRα, a ligand for an E3 ubiquitin ligase, and a linker connecting these two ligands . The primary function of this compound is to induce the degradation of ERRα, a nuclear receptor involved in various biological processes, including energy metabolism and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ERR|A Degrader-1 involves several steps:
Synthesis of the ERRα ligand: This step involves the preparation of a molecule that specifically binds to ERRα.
Synthesis of the E3 ubiquitin ligase ligand: This step involves the preparation of a molecule that binds to an E3 ubiquitin ligase, such as MDM2.
Linker synthesis: A linker molecule is synthesized to connect the ERRα ligand and the E3 ubiquitin ligase ligand.
Coupling reaction: The ERRα ligand, linker, and E3 ubiquitin ligase ligand are coupled together to form the final PROTAC molecule
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity. Advanced purification techniques, such as chromatography, are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: PROTAC ERR|A Degrader-1 can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions can modify the ligands or the linker to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the linker, while substitution reactions may produce modified ligands .
Scientific Research Applications
Chemistry: : PROTAC ERR|A Degrader-1 is used as a chemical probe to study the function of ERRα in various biological processes. It helps in understanding the role of ERRα in cellular metabolism and signaling pathways .
Biology: : In biological research, this compound is used to investigate the effects of ERRα degradation on cell proliferation, differentiation, and apoptosis. It is particularly useful in studying cancer biology and metabolic disorders .
Medicine: : In medical research, this compound is explored as a potential therapeutic agent for diseases associated with ERRα, such as breast cancer and metabolic syndrome. It offers a novel approach to target and degrade disease-causing proteins .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a lead compound for developing new therapies targeting ERRα .
Mechanism of Action
PROTAC ERR|A Degrader-1 exerts its effects by inducing the degradation of ERRα through the ubiquitin-proteasome system. The compound binds to ERRα and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the ubiquitination of ERRα, marking it for degradation by the proteasome. The degradation of ERRα leads to the disruption of its signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
PROTAC EZH2 Degrader-1: Targets and degrades the enhancer of zeste homolog 2 (EZH2) protein.
PROTAC BRD4 Degrader-1: Targets and degrades the bromodomain-containing protein 4 (BRD4).
PROTAC ARV-110: Targets and degrades the androgen receptor (AR)
Uniqueness of PROTAC ERR|A Degrader-1: this compound is unique in its ability to specifically target and degrade ERRα. Unlike other PROTACs that target different proteins, this compound is designed to modulate ERRα-related pathways, making it a valuable tool for studying and potentially treating diseases associated with ERRα .
Properties
IUPAC Name |
(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQCWVLBPYOZNC-XNCCLBLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H49Cl2F6N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1108.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



